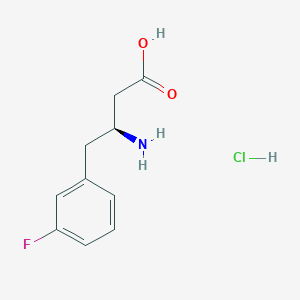

(S)-3-氨基-4-(3-氟苯基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a derivative of amino acid with a fluorine atom on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help infer properties and synthesis methods. For instance, the synthesis and structural analysis of related compounds such as 4-amino-3-fluorophenylboronic acid and a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid have been reported, which can be used as a reference for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including protection of functional groups, halogen-lithium exchange reactions, and hydrolysis . For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved from 4-bromo-2-fluoroaniline with a yield of 47% . This suggests that the synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride might also involve similar strategies, such as protecting the amino group, halogen exchange, and subsequent reactions to introduce the carboxylic acid group.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has been characterized using techniques like X-ray crystallography . The presence of a fluorine atom can influence the acidity of adjacent functional groups, as seen in the low pKa value of the boronic acid derivative . Additionally, vibrational spectroscopy studies, such as FT-IR and FT-Raman, can provide information on the molecular electronic energy, geometrical structure, and vibrational spectra .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The amino group can facilitate attachment to polymers , and the carboxylic acid group is a common reactive site for forming amide bonds in peptide synthesis . The presence of the fluorine atom can also affect the reactivity of the phenyl ring, potentially influencing electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can be deduced from related compounds. For instance, the vibrational spectroscopy data can provide insights into the infrared intensities, Raman scattering activities, and thermodynamical properties such as entropies and dipole moment . Theoretical calculations, such as Hartree–Fock and B3LYP methods, can be used to predict properties like hyperpolarizability, HOMO-LUMO energy gaps, and charge distribution within the molecule .

科学研究应用

抗菌和抗真菌活性

- Mickevičienė 等人 (2015 年) 的一项研究探讨了氨基酸衍生物的合成,如 3-[(2-羟基苯基)氨基]丁酸,该化合物对金黄色葡萄球菌和白色念珠菌等病原体表现出显着的抗菌和抗真菌活性 (Mickevičienė 等人,2015 年)。

抗惊厥和 GABA 拟态活性

- Kaplan 等人 (1980 年) 合成了 γ-氨基丁酸的席夫碱,其中包括与 (S)-3-氨基-4-(3-氟苯基)丁酸结构相似的类似物。这些化合物表现出抗惊厥特性和 γ-氨基丁酸拟态活性,表明在神经系统疾病中具有潜在应用 (Kaplan 等人,1980 年)。

晶体工程和多组分晶体

- Báthori 和 Kilinkissa (2015 年) 对巴氯芬(一种与 (S)-3-氨基-4-(3-氟苯基)丁酸在结构上相似的 γ-氨基酸衍生物)的研究表明了其在晶体工程中的作用。该研究突出了此类化合物在设计具有特定性质的多组分晶体中的潜在用途 (Báthori 和 Kilinkissa,2015 年)。

生物活性分子的合成

- Holla 等人 (2003 年) 探索了使用含氟部分(类似于 (S)-3-氨基-4-(3-氟苯基)丁酸中的氟苯基基团)合成新的生物活性分子,突出了此类结构在药物化学中的重要性 (Holla 等人,2003 年)。

作用机制

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, cell proliferation, and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "L-aspartic acid" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-fluorophenylacrylate by condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.", "Step 2: Reduction of ethyl 3-fluorophenylacrylate to ethyl 3-fluorophenylpropionate using sodium borohydride as reducing agent.", "Step 3: Hydrolysis of ethyl 3-fluorophenylpropionate to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid using hydrochloric acid and sodium hydroxide as catalysts.", "Step 4: Formation of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride by reaction of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid with hydrochloric acid." ] } | |

CAS 编号 |

270596-50-4 |

分子式 |

C10H12FNO2 |

分子量 |

197.21 g/mol |

IUPAC 名称 |

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |

InChI 键 |

UVEHSQZQGJXLEV-VIFPVBQESA-N |

手性 SMILES |

C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |

SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |

规范 SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)